Aureobasidin S2a
CAS No.: 153954-72-4
Cat. No.: VC21173663
Molecular Formula: C60H92N8O12
Molecular Weight: 1117.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153954-72-4 |
---|---|
Molecular Formula | C60H92N8O12 |
Molecular Weight | 1117.4 g/mol |
IUPAC Name | 6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
Standard InChI | InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
Standard InChI Key | AZWNOPVZWSHWAA-UHFFFAOYSA-N |
SMILES | CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Introduction
Chemical Structure and Properties
Aureobasidin S2a is a complex cyclic depsipeptide with precisely defined chemical characteristics. Like other aureobasidins, it consists of eight amino acids and one hydroxy acid arranged in a cyclic configuration.
Property | Value |
---|---|
CAS Number | 153954-72-4 |
Molecular Formula | C60H92N8O12 |
Molecular Weight | 1117.4400 g/mol |
Accurate Mass | 1116.6835 Da |
InChIKey | AZWNOPVZWSHWAA-URQULGPXSA-N |
The structural configuration of Aureobasidin S2a is characterized by a specific arrangement of amino acids and a hydroxy acid component that contributes to its biological activity. The compound has several stereogenic centers that define its three-dimensional structure, which is critical for its antifungal properties .
Source and Isolation
Aureobasidin S2a is a natural product isolated from the fungus Aureobasidium pullulans, specifically strain R106. This compound was first discovered alongside four other related compounds (S1, S2b, S3, and S4) in the fermentation broth of A. pullulans R106 . The discovery process employed sophisticated analytical techniques, specifically on-line liquid chromatography/mass spectrometry with electrospray ionization, which enabled the identification of these previously unknown compounds .
The S-series aureobasidins, including S2a, are distinguished from the previously known aureobasidins (A-R) by their higher hydrophilicity in reversed phase HPLC analysis. This characteristic suggests different physicochemical properties that may influence their biological activities and potential pharmaceutical applications .
Biological Activities
Mechanism of Action
The mechanism of action of aureobasidins generally involves the inhibition of inositolphosphorylceramide (IPC) synthase, an enzyme essential for fungal sphingolipid biosynthesis . This enzyme, encoded by the AUR1 gene, catalyzes a critical step in the production of complex sphingolipids that are necessary for fungal cell membrane integrity and function .
When fungi are exposed to aureobasidins, the inhibition of IPC synthase leads to two detrimental effects: the depletion of essential complex sphingolipids and the accumulation of ceramides to potentially toxic levels . This dual mechanism of ceramide intoxication and essential sphingolipid deprivation contributes to the fungicidal activity of these compounds .
Studies with Aureobasidin A, the most thoroughly investigated member of this family, have shown that treatment leads to disruption of actin assembly, inhibition of normal budding processes, and ultimately cell death through destruction of membrane integrity . Given their structural similarities, Aureobasidin S2a likely shares aspects of this mechanism, though potentially with different potency or specificity due to its unique structural features.
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